molecular formula C13H24O B8654212 [[1,1'-Bi(cyclohexane)]-1-yl]methanol CAS No. 24869-54-3

[[1,1'-Bi(cyclohexane)]-1-yl]methanol

Cat. No. B8654212
Key on ui cas rn: 24869-54-3
M. Wt: 196.33 g/mol
InChI Key: NOCIDRLAMWWHMT-UHFFFAOYSA-N
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Patent
US09150491B2

Procedure details

To a 5000 ml autoclave, 910 g of 2-propanol (IPA, Wako Pure Chemical Industries, special grade), 364 g of biphenyl aldehyde made by Mitsubishi Gas Chemical (2.0 mol), 7.3 g of 5% Ru/Al2O3 (made by N. E. CHEMCAT) and 10 MPa of hydrogen were charged, and stirred at 150° C. for 8 h. After cooling, a catalyst was filtered under an inert gas atmosphere. After a solvent was removed, distillation was conducted under reduced pressure to obtain bicyclohexyl methanol (BCHM) (80% yield, 99% purity).
Quantity
364 g
Type
reactant
Reaction Step One
[Compound]
Name
Ru Al2O3
Quantity
7.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
910 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:2](C=O)=[CH:3][CH:4]=[CH:5][CH:6]=1.[H][H].C[CH:18]([OH:20])C>>[C:9]1([CH2:18][OH:20])([CH:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14]1

Inputs

Step One
Name
Quantity
364 g
Type
reactant
Smiles
C=1(C(=CC=CC1)C=O)C1=CC=CC=C1
Step Two
Name
Ru Al2O3
Quantity
7.3 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
910 g
Type
reactant
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
stirred at 150° C. for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
a catalyst was filtered under an inert gas atmosphere
CUSTOM
Type
CUSTOM
Details
After a solvent was removed
DISTILLATION
Type
DISTILLATION
Details
distillation

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C1(CCCCC1)(C1CCCCC1)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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